Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate
Overview
Description
Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate is a water-soluble, heterobifunctional crosslinker. It contains two reactive groups: a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester and an iodoacetyl group. These groups enable the compound to react with both amine and sulfhydryl groups, making it a versatile tool in bioconjugation and protein modification .
Mechanism of Action
Target of Action
The primary target of Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate is the CD36 receptor , a transmembrane glycoprotein . CD36 plays a crucial role in lipid uptake and transport, and is involved in various physiological and pathological processes .
Mode of Action
this compound interacts with its target, the CD36 receptor, through a covalent modification of the Lys164 residue within the fatty acid (FA) and oxidized low-density lipoprotein (oxLDL) binding domain . This interaction results in an irreversible inhibition of the fatty acid translocase (CD36/FAT)-mediated signaling and uptake of long-chain fatty acids (LCFA) and oxLDL .
Biochemical Pathways
The compound’s action affects the fatty acid metabolism by inhibiting the uptake of LCFA and oxLDL, which are essential components of lipid metabolism . The downstream effects of this inhibition can impact various physiological processes, including lipid homeostasis and inflammatory responses .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of fatty acid uptake, which can lead to changes in lipid metabolism and potentially influence cellular energy production . Additionally, by inhibiting CD36-mediated signaling, it may also impact cellular processes such as inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is lipophilic and membrane-permeable , suggesting that its action might be influenced by the lipid composition of the cell membrane. Furthermore, its stability and reactivity could be affected by factors such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate is an amine and sulfhydryl reactive crosslinker . It interacts with various enzymes, proteins, and other biomolecules, forming stable linkages . The nature of these interactions is primarily covalent, leading to the formation of stable complexes .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by interacting with specific cellular proteins and enzymes . It can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules . It can inhibit or activate enzymes and cause changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate typically involves the reaction of N-hydroxysuccinimide with iodoacetic acid to form the iodoacetyl-NHS ester. This intermediate is then reacted with 4-aminobenzoic acid to yield the final product. The reaction conditions often require an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically supplied as a sodium salt to enhance its water solubility .
Chemical Reactions Analysis
Types of Reactions: Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodoacetyl group reacts with sulfhydryl groups to form stable thioether bonds.
Amidation Reactions: The sulfo-NHS ester reacts with primary amines to form stable amide bonds
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous buffers at neutral to slightly basic pH (pH 7-8). Common reagents include dithiothreitol (DTT) or β-mercaptoethanol to provide free sulfhydryl groups.
Amidation Reactions: Conducted in aqueous buffers at pH 7-9. .
Major Products:
Thioether Bonds: Formed from the reaction with sulfhydryl groups.
Amide Bonds: Formed from the reaction with primary amines
Scientific Research Applications
Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Employed in protein labeling, crosslinking, and modification studies.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic assays.
Industry: Applied in the production of bioconjugates for various industrial processes
Comparison with Similar Compounds
N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB): Similar in structure but not water-soluble.
Sulfo-SIAB: The water-soluble analog of SIAB, with similar reactivity but enhanced solubility in aqueous solutions
Uniqueness: Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate stands out due to its water solubility, which makes it more suitable for biological applications compared to its non-sulfonated counterparts. This property allows for easier handling and more efficient reactions in aqueous environments .
Properties
IUPAC Name |
sodium;1-[4-[(2-iodoacetyl)amino]benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O8S.Na/c14-6-10(17)15-8-3-1-7(2-4-8)13(20)24-16-11(18)5-9(12(16)19)25(21,22)23;/h1-4,9H,5-6H2,(H,15,17)(H,21,22,23);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSGWIABCIVPJT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10IN2NaO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399681 | |
Record name | Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144650-93-1 | |
Record name | Sulfo-N-succinimidyl (N-Iodoacetyl)aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfo-SIAB sodium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EUQ7PWP2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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